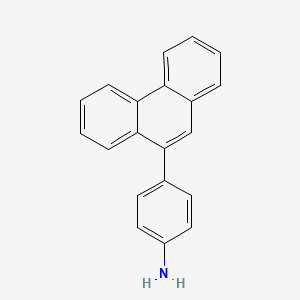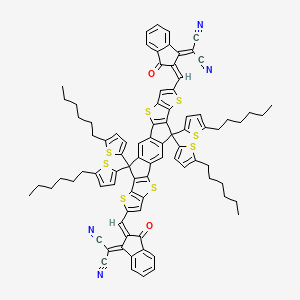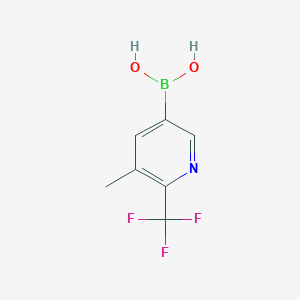
3-Methyl-2-trifluoromethylpyridine-5-boronic acid
Übersicht
Beschreibung
3-Methyl-2-trifluoromethylpyridine-5-boronic acid is a boronic acid that has been widely used in scientific research and industry due to its unique properties. It has a molecular weight of 204.94 .
Synthesis Analysis
Trifluoromethylpyridines, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research, with the development of various methods for their preparation . For example, the synthesis of tipranavir, a pharmaceutical product, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H7BF3NO2 . The InChI code for this compound is 1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-12-6(4)7(9,10)11/h2-3,13-14H,1H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boronic acids, including this compound, are often used in this reaction due to their stability, ease of preparation, and environmental benignity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.94 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Boronic Acid in Water Treatment
Boronic acids, including derivatives similar to 3-Methyl-2-trifluoromethylpyridine-5-boronic acid, have been studied for their effectiveness in removing boron from seawater in desalination applications. Boron, mainly present as boric acid in seawater, poses challenges in drinking water standards. Advanced membrane technologies, such as reverse osmosis (RO) and nanofiltration (NF), have been investigated for their capacity to reject boron. The pH level of the feed solution significantly influences the speciation of boric acid, which in turn affects boron rejection rates by these membranes. This research underscores the need for further optimization and understanding of NF/RO processes to enhance boron removal efficiency in desalination applications (Tu, Nghiem, & Chivas, 2010).
Boronic Acid in Organic Light-Emitting Diodes (OLEDs)
Boronic acid derivatives have emerged as valuable materials for organic optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based (Boron-dipyrromethene) organic semiconductors for OLED applications highlight the potential of boronic acids as 'metal-free' infrared emitters. This innovation opens new avenues for research in BODIPY-based materials, promising advancements in optoelectronic devices with improved performance and environmental sustainability (Squeo & Pasini, 2020).
Boronic Acid in Medical Diagnostics and Treatment
Boronic acid-based fluorophores, particularly BODIPY compounds, have gained attention for their applications in medical diagnostics and treatment. These compounds' structural diversity and modifiability make them suitable for bioimaging, labeling biomolecules, and constructing multifunctional drug carriers. Recent advances have enabled their use in enhancing therapeutic effects in cancer treatment and real-time in vitro and in vivo imaging of drug carriers, highlighting their potential in precision medicine and diagnostic imaging (Marfin, Solomonov, Timin, & Rumyantsev, 2017).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Zukünftige Richtungen
Trifluoromethylpyridines, including 3-Methyl-2-trifluoromethylpyridine-5-boronic acid, have found extensive use in the agrochemical and pharmaceutical industries . With ongoing research and development, it is expected that many novel applications of these compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
[5-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-12-6(4)7(9,10)11/h2-3,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALYHQGLFGHGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



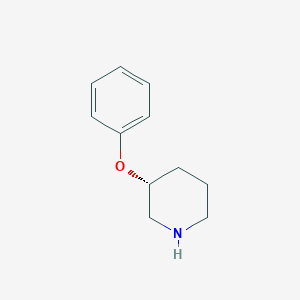
![2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B3248663.png)
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3248678.png)
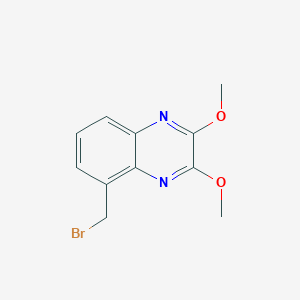
![2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-, polymer with 1,1'-[4,8-bis[5-(dodecylthio)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]](/img/structure/B3248685.png)

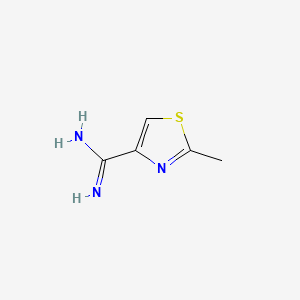

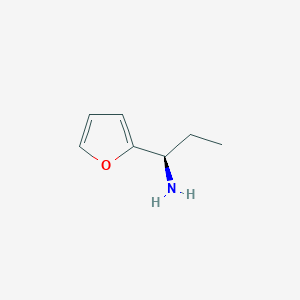

![ethyl 1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate](/img/structure/B3248715.png)
